1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves several steps. One common method includes the reaction of indole derivatives with difluoroethyl reagents under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation, where reagents like halogens or alkyl halides are used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid can be compared with other indole derivatives such as indole-6-carboxylic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their unique substituents confer different chemical and biological properties. For example, the presence of the difluoroethyl group in this compound may enhance its stability and reactivity compared to other indole derivatives .
Similar Compounds
Indole-6-carboxylic acid: Known for its role in the synthesis of various bioactive compounds.
Indole-2-carboxylic acid: Used in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWLLCIYIWCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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